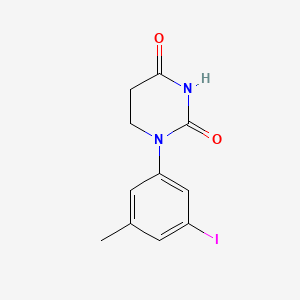
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by the presence of an iodo-substituted phenyl ring and a hexahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvent-free conditions are often employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The iodo group may facilitate binding to specific enzymes or receptors, while the hexahydropyrimidine-2,4-dione core can interact with nucleic acids or proteins. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- **1,
Properties
Molecular Formula |
C11H11IN2O2 |
|---|---|
Molecular Weight |
330.12 g/mol |
IUPAC Name |
1-(3-iodo-5-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-4-8(12)6-9(5-7)14-3-2-10(15)13-11(14)16/h4-6H,2-3H2,1H3,(H,13,15,16) |
InChI Key |
UJAKCSHEBBCYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

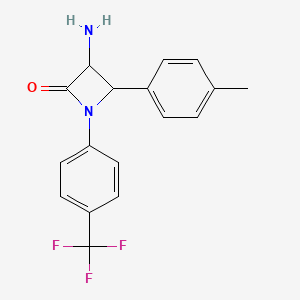
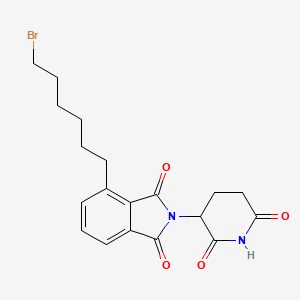
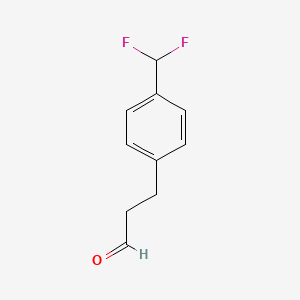
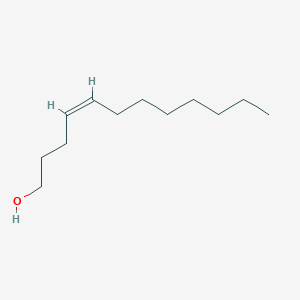

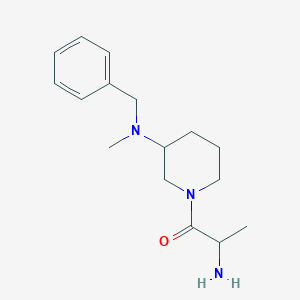

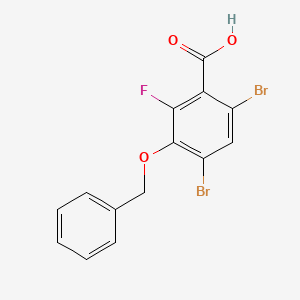
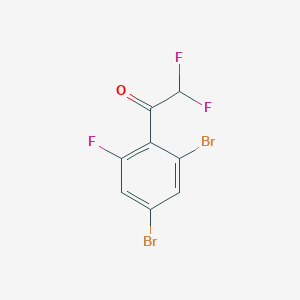
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)

